molecular formula C18H29ClN2O4 B2374734 Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 473804-36-3

Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2374734
CAS No.: 473804-36-3
M. Wt: 372.89
InChI Key: STBSQKVJVVIGOZ-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride” is a type of piperazine derivative . Piperazine derivatives are chemical compounds that can be used in the form of pharmaceutical preparations for the treatment or prevention of various disorders, including disorders of the central nervous system, cardiovascular disorders, gastrointestinal disorders, diabetes, obesity, and sleep apnea .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds : Research led by Abu-Hashem et al. (2020) involved synthesizing novel heterocyclic compounds starting from related ethyl acetate compounds, leading to the creation of compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antimicrobial Activities : Another study by Bektaş et al. (2007) focused on synthesizing and evaluating the antimicrobial activities of novel 1,2,4-triazole derivatives, starting from ester ethoxycarbonylhydrazones and primary amines, indicating good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Drug Development and Synthesis

  • Drug Intermediates : Ramesh et al. (2006) described an improved synthesis of an intermediate useful for the anti-hypertensive drug Doxazosin, showcasing the chemical versatility of related compounds in drug synthesis (Ramesh, Reddy, & Reddy, 2006).
  • Neuroprotective Agents : Lecanu et al. (2010) synthesized a compound aiming at a multi-target therapeutic approach for Alzheimer's disease treatment, demonstrating inhibitory activity on acetylcholinesterase and protection against Ab42 toxicity (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).

Molecular Structure and Analysis

  • Crystal Engineering : Studies on organic crystal engineering with piperazine derivatives by Weatherhead-Kloster et al. (2005) explored the hydrogen-bond association in crystalline forms, shedding light on molecular interactions and structural analysis (Weatherhead-Kloster, Selby, Miller, & Mash, 2005).
  • NMR Studies : Qin et al. (2005) conducted a comprehensive NMR study on a similar dihydrochloride salt, providing detailed structural insights through spectral analysis (Qin, Lin, Lin, Xue, & Ren, 2005).

Future Directions

Piperazine derivatives, including this compound, have significant potential in the development of new pharmaceuticals for the treatment of various disorders. They are a key structural motif in several blockbuster drugs and are commonly applied in various fields, including as pesticides, ligands in catalysts, CO2-capturing materials, building blocks in crystal design, and in polymer production . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.

Properties

IUPAC Name

ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-7-5-19(6-8-20)12-16(21)13-24-17-10-14(2)9-15(3)11-17;/h9-11,16,21H,4-8,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBSQKVJVVIGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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